molecular formula C42H62N10O12 B13382963 H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH

H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH

Cat. No.: B13382963
M. Wt: 899.0 g/mol
InChI Key: JXABETWMMHYVGQ-UHFFFAOYSA-N
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Description

The compound “H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH” is a synthetic peptide composed of multiple amino acids Each amino acid in this sequence is in its DL form, indicating the presence of both D- and L- enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may utilize high-throughput liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

The peptide “H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH” can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

The peptide “H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH” has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism by which this peptide exerts its effects depends on its specific application. In general, peptides can interact with receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:

    Receptor Binding: Interaction with cell surface receptors to trigger signaling cascades.

    Enzyme Inhibition: Binding to enzyme active sites to inhibit their activity.

    Protein-Protein Interactions: Modulating interactions between proteins to affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH: shares similarities with other synthetic peptides composed of DL-amino acids.

    Other Peptides: Peptides with similar sequences but different amino acid compositions or stereochemistry.

Uniqueness

  • The presence of both D- and L- enantiomers in the peptide sequence makes it unique compared to peptides composed solely of L-amino acids.
  • This dual stereochemistry can affect the peptide’s stability, bioavailability, and interaction with biological targets.

Properties

Molecular Formula

C42H62N10O12

Molecular Weight

899.0 g/mol

IUPAC Name

4-amino-5-[[2-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-methylpropyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H62N10O12/c1-21(2)33(49-31(54)19-45-36(57)27(43)13-14-32(55)56)39(60)47-28(16-24-9-11-26(53)12-10-24)37(58)50-34(22(3)4)40(61)48-29(17-25-18-44-20-46-25)41(62)52-15-7-8-30(52)38(59)51-35(23(5)6)42(63)64/h9-12,18,20-23,27-30,33-35,53H,7-8,13-17,19,43H2,1-6H3,(H,44,46)(H,45,57)(H,47,60)(H,48,61)(H,49,54)(H,50,58)(H,51,59)(H,55,56)(H,63,64)

InChI Key

JXABETWMMHYVGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N

Origin of Product

United States

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